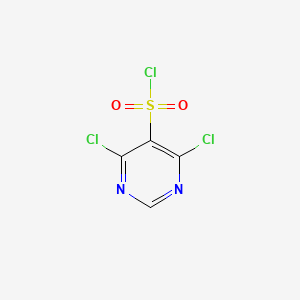

4,6-Dichloropyrimidine-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloropyrimidine-5-sulfonyl chloride is a chemical compound that has garnered interest for its potential applications in various fields of chemistry and materials science. Its unique structure and functional groups make it a versatile intermediate for synthesizing a wide range of chemical compounds.

Synthesis Analysis

The synthesis of 4,6-Dichloropyrimidine-5-sulfonyl chloride involves several steps, starting from 4,6-dichloro-2-(methylthio)pyrimidine. One study describes its conversion to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile through nucleophilic displacement, oxidation, and chlorination processes, achieving an overall yield of 67% (Kalogirou & Koutentis, 2020).

Molecular Structure Analysis

The molecular and electronic structure of 4,6-dichloropyrimidine-5-sulfonyl derivatives has been authenticated through spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR. Detailed quantum chemical calculations have been performed to understand its linear and nonlinear optical properties, confirming its suitability for nonlinear optical devices (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Chemoselective reactions involving 4,6-dichloropyrimidine-5-sulfonyl chloride and its derivatives have been explored, revealing that anilines and secondary aliphatic amines selectively displace the chloride group, whereas deprotonated anilines and their carbonyl derivatives displace the sulfone group (Baiazitov et al., 2013).

Aplicaciones Científicas De Investigación

Chemoselective Reactions and Synthesis

Chemoselective SNAr Reactions : 4,6-Dichloropyrimidine-5-sulfonyl chloride derivatives participate in chemoselective nucleophilic aromatic substitution reactions (SNAr) with amines, offering a route to selectively displace chloride or sulfone groups. This selectivity is crucial for synthesizing complex molecules, including pharmaceuticals and agrochemicals (Baiazitov et al., 2013).

Green Synthesis of Pyrimidines : An improved, environmentally friendly route to synthesize 2-substituted 4,6-dichloropyrimidines has been developed. This method avoids highly toxic reactants and offers a general approach to synthesizing dichloropyrimidines, important intermediates in pharmaceutical chemistry (Opitz et al., 2015).

Material Science and Polymer Synthesis

- Development of Highly Refractive Polymers : 4,6-Dichloropyrimidine-5-sulfonyl chloride is utilized in synthesizing poly(arylene sulfide sulfone) polymers. These materials exhibit excellent thermal stability, high optical transmittance, and refractivity, making them suitable for advanced optical applications (Zhang et al., 2013).

Novel Chemical Entities and Mechanistic Insights

Synthesis of Heterocyclic Sulfonamides : The chemical versatility of 4,6-dichloropyrimidine-5-sulfonyl chloride derivatives enables the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These compounds are pivotal in drug discovery, serving as key intermediates for synthesizing various biologically active molecules (Tucker et al., 2015).

Formation of Pyrazolo[3,4-d]pyrimidines : Employing 4,6-dichloropyrimidine-5-carboxaldehyde, researchers have devised methodologies for selectively generating 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. These compounds are valuable intermediates, offering a platform for further diversification into various substituted pyrazolo[3,4-d]pyrimidines, demonstrating the compound's utility in generating novel heterocyclic compounds (Morrill et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

4,6-dichloropyrimidine-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIUMSPCGPZYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropyrimidine-5-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)

![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)

![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)

![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)